molecular formula C5H13NO2 B2572756 2-Amino-3-ethoxypropan-1-ol CAS No. 1342016-96-9

2-Amino-3-ethoxypropan-1-ol

Cat. No.: B2572756
CAS No.: 1342016-96-9
M. Wt: 119.164
InChI Key: OCOQCJMDHZROCY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amino Alcohol Chemistry Research

The study of amino alcohols is deeply rooted in the history of natural product chemistry. Early investigations into physiologically active substances like ephedrine (B3423809) and adrenaline revealed the importance of the amino alcohol motif. However, the inherent chemical challenge of these structures has always been managing the reactivity of the different functional groups. For many years, synthetic manipulation of amino alcohols relied heavily on traditional protective group strategies to prevent unwanted side reactions.

A significant evolution in amino alcohol chemistry came with the rise of modern catalytic methods. The development of asymmetric synthesis, particularly the Sharpless asymmetric aminohydroxylation, provided a more direct route to enantiomerically pure amino alcohols from alkenes. diva-portal.org The turn of the 21st century witnessed a revitalization in the field of organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations. acs.org This has had a profound impact on amino alcohol synthesis, with catalysts like proline and its derivatives, as well as chiral primary β-amino alcohols themselves, being used to facilitate reactions such as aldol (B89426) condensations and Mannich reactions with high stereoselectivity. acs.orgthieme-connect.comresearchgate.net These advancements have shifted the focus from stoichiometric chiral auxiliaries to more efficient, catalytic, and environmentally benign synthetic routes.

Structural Diversity and Stereochemical Considerations in Amino Alcohols

The absolute configuration of these chiral centers is crucial, and significant research has been dedicated to developing methods for stereocontrolled synthesis. westlake.edu.cn The goal is often to produce a single, desired stereoisomer, a process known as asymmetric synthesis. Methodologies to achieve this include:

Substrate-controlled synthesis: Utilizing a chiral starting material from the "chiral pool," such as an amino acid. nih.gov

Auxiliary-controlled synthesis: Temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a reaction. nih.gov

Reagent-controlled synthesis: Using a chiral reagent to effect a transformation.

Catalyst-controlled synthesis: Employing a chiral catalyst, which can be a transition metal complex or an organocatalyst, to generate a chiral product from an achiral or racemic substrate. rsc.orgacs.org

The development of chromium-catalyzed asymmetric cross-coupling reactions and enantioselective radical C-H amination represent recent breakthroughs in creating chiral vicinal amino alcohols with high precision, bypassing the need for pre-functionalized substrates. westlake.edu.cnnih.gov

Comparative Analysis with Key Analogues

The properties of 2-Amino-3-ethoxypropan-1-ol can be understood more clearly through comparison with its structural analogues, such as its constitutional isomer, 1-Amino-3-ethoxypropan-2-ol, and its methoxy (B1213986) counterpart, 2-Amino-3-methoxypropan-1-ol. The primary differences lie in the position of the functional groups and the nature of the alkoxy substituent, which in turn influence molecular weight, polarity, and potential reactivity.

While specific experimental data for the free base of this compound is not widely published, data for its hydrochloride salt and its analogues are available through various chemical suppliers and databases. The hydrochloride salt form is common for amino-containing compounds to improve stability and handling. ontosight.ai

PropertyThis compound2-Amino-3-methoxypropan-1-ol1-Amino-3-ethoxypropan-2-ol
StructureStructure of this compoundStructure of 2-Amino-3-methoxypropan-1-olStructure of 1-Amino-3-ethoxypropan-2-ol
CAS Number1807912-14-6 ((2S)-HCl salt) aaronchem.comamericanelements.com253443-56-0 (free base) nih.gov35152-18-2 (free base) sigmaaldrich.com
Molecular FormulaC₅H₁₃NO₂ (free base) uni.luC₄H₁₁NO₂ (free base) nih.govC₅H₁₃NO₂ (free base) nih.gov
Molecular Weight (g/mol)119.16 (free base) uni.lu 155.62 (HCl salt) aaronchem.com105.14 (free base) nih.gov119.16 (free base) nih.gov
Key DifferencesPrimary alcohol, secondary amine, ethoxy group. Chiral at C2.Structurally similar to the target, but with a smaller methoxy group instead of ethoxy.Constitutional isomer of the target. Secondary alcohol, primary amine. Chiral at C2.

Significance as a Scaffold in Organic Synthesis and Chemical Building Blocks

Heterofunctional compounds like this compound are valuable scaffolds in organic synthesis. The term "scaffold" or "building block" refers to a molecule that serves as a foundational piece for the construction of more elaborate structures. cymitquimica.com The presence of multiple, orthogonally reactive functional groups (amine, alcohol, ether) allows for sequential chemical modifications. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized or esterified, often without interfering with the other groups if appropriate conditions are chosen.

Amino alcohols are particularly prominent building blocks for:

Chiral Ligands: Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms makes them excellent candidates for chiral ligands in transition metal catalysis.

Pharmaceuticals: The 1,2-amino alcohol motif is prevalent in numerous drug molecules. acs.org These scaffolds can be elaborated to interact with biological targets like enzymes and receptors.

Organocatalysts: As mentioned, chiral amino alcohols themselves can act as catalysts for asymmetric reactions. researchgate.net

The synthesis of these building blocks is a key area of research. Common strategies include the ring-opening of epoxides with amines and the asymmetric reduction of α-amino ketones. acs.org The development of efficient, stereoselective routes to access diverse amino alcohol scaffolds is crucial for advancing drug discovery and materials science. diva-portal.org

Current Research Landscape and Emerging Trends in the Study of Related Heterofunctional Compounds

The study of heterofunctional compounds, particularly amino alcohols, is a dynamic area of chemical research. Current trends are largely focused on the development of more efficient, selective, and sustainable synthetic methods.

A major thrust is the advancement of asymmetric catalysis . Researchers are continuously seeking new catalysts that can provide high enantioselectivity under mild conditions. This includes the design of novel bifunctional organocatalysts where, for example, a primary amine site acts as a Brønsted base and a nearby hydroxyl group provides hydrogen-bond stabilization to organize the transition state. researchgate.netwindows.net

Another significant trend is the development of direct C-H functionalization reactions. These methods aim to form C-N or C-O bonds by directly converting a C-H bond, avoiding the need for pre-installed functional groups like halides or triflates. Enantioselective radical C-H amination is an emerging strategy that allows for the synthesis of chiral β-amino alcohols from simple alcohol starting materials, representing a highly atom-economical approach. nih.gov

Furthermore, research is expanding the scope of known reactions and exploring novel catalytic systems. For example, recent work has shown that chromium catalysts can achieve asymmetric cross aza-pinacol couplings between aldehydes and imines, providing a new pathway to β-amino alcohols. westlake.edu.cn Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a powerful tool for accessing a wide range of chiral 1,2-amino alcohol-containing drugs. acs.org These innovations continue to make the synthesis of complex, valuable molecules more practical and efficient.

Properties

IUPAC Name

2-amino-3-ethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOQCJMDHZROCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 Ethoxypropan 1 Ol and Its Stereoisomers

Established Synthetic Routes to 2-Amino-3-ethoxypropan-1-ol

The synthesis of the racemic form of this compound can be achieved through various multistep chemical transformations. These methods typically involve the sequential introduction of the amino and ethoxy functionalities onto a three-carbon backbone.

Multistep Chemical Transformation Approaches

The construction of the this compound scaffold often relies on a series of well-established organic reactions. These synthetic sequences are designed to build the molecule in a stepwise manner, controlling the placement of each functional group. While numerous variations exist, a common conceptual approach involves starting with a precursor molecule that already contains a portion of the desired carbon skeleton and functional groups.

Reactant Precursors and Reaction Conditions for Primary Amine and Alcohol Functionalities

The introduction of the primary amine and alcohol groups requires careful selection of precursors and reaction conditions. One illustrative, though not exhaustive, general strategy could involve the reaction of a suitable starting material with an aminating agent, followed by steps to introduce the ethoxy and hydroxyl groups. The specific reagents and conditions are critical to the success of the synthesis, influencing both the yield and the purity of the final product.

For instance, a related compound, 1-(Dimethylamino)-3-ethoxypropan-2-ol, can be synthesized by reacting 3-chloro-1-propanol (B141029) with dimethylamine, followed by reaction with ethanol (B145695) to introduce the ethoxy group. This highlights a general strategy of using a halogenated alcohol as a precursor, where the halogen serves as a leaving group for nucleophilic substitution by an amine. Subsequent etherification introduces the alkoxy group.

Stereoselective and Asymmetric Synthesis Strategies

The presence of a stereocenter at the second carbon position of this compound means that it can exist as a pair of enantiomers. The synthesis of specific stereoisomers is of paramount importance, particularly in fields where chirality dictates biological activity or material properties.

Enantioselective Synthesis of Chiral this compound Variants (e.g., (2S)-2-Amino-3-ethoxypropan-1-ol)

The enantioselective synthesis of specific chiral variants, such as (2S)-2-Amino-3-ethoxypropan-1-ol, is a key objective for many researchers. smolecule.comenaminestore.comaksci.comsigmaaldrich.comuni.lu These syntheses aim to produce one enantiomer in high excess over the other. A powerful strategy for achieving this is through the use of chiral building blocks, which are enantiomerically pure starting materials that are incorporated into the final product. cymitquimica.combldpharm.com

Convergent synthetic approaches are often employed, where different fragments of the molecule are synthesized separately and then combined. A common tactic involves the regioselective opening of chiral epoxides or sulfates with nitrogen-containing nucleophiles. ursa.cat The Sharpless asymmetric epoxidation and dihydroxylation reactions are instrumental in creating these chiral epoxide precursors with a high degree of stereocontrol. ursa.cat The choice of ligand in these reactions dictates the configuration of the resulting product, offering a versatile route to various amino alcohols with the desired stereochemistry. ursa.cat The key to this approach is controlling the regioselectivity of the ring-opening step to establish the desired anti configuration between the amino and hydroxyl groups. ursa.cat

Diastereoselective Approaches to Specific Stereoisomers

When a molecule contains multiple stereocenters, the synthesis must control the relative stereochemistry between them, a challenge addressed by diastereoselective synthesis. For molecules with multiple stereocenters, such as certain derivatives of this compound, controlling the formation of each new stereocenter in relation to existing ones is crucial.

A well-established method for achieving high diastereoselectivity is the Evans aldol (B89426) reaction, which is particularly useful for creating two adjacent stereocenters simultaneously. tcichemicals.com This reaction utilizes chiral oxazolidinones as auxiliaries to direct the stereochemical course of the reaction between an enolate and an aldehyde. wikipedia.org The stereochemistry of the newly formed stereocenters is dictated by the chirality of the auxiliary. wikipedia.org

Chiral Auxiliary and Organocatalytic Methods in Aminolysis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high level of stereochemical control. york.ac.uk

In the context of synthesizing chiral amino alcohols, chiral auxiliaries can be used to direct the aminolysis of prochiral substrates. For example, N-acyl-1,3-oxazolidines, derived from readily available and enantiomerically pure 1,2-amino alcohols, are versatile chiral auxiliaries. researchgate.net They can be used in diastereoselective alkylation reactions, where the chiral auxiliary shields one face of a carbanionic center, leading to the preferential formation of one stereoisomer. researchgate.netwikipedia.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. Organocatalysts can be employed in various reactions, including aminolysis, to produce chiral products with high enantiomeric excess.

Biocatalytic Transformations for Amino Alcohol Synthesis

The synthesis of chiral amino alcohols, a critical class of organic compounds, has been significantly advanced by the application of biocatalysis. Enzymes offer unparalleled stereoselectivity, allowing for the production of enantiomerically pure compounds under mild, environmentally benign conditions. nih.govrsc.org These biocatalytic reactions can often be combined in one-pot cascade reactions, enhancing efficiency and reducing waste. nih.gov

Enzymatic cascades have emerged as a powerful tool for synthesizing chiral amino alcohols from readily available starting materials. nih.govrsc.org A common strategy involves a multi-enzyme system. For instance, a three-enzyme cascade combining an alcohol dehydrogenase (ADH), a transaminase (TA), and an alanine (B10760859) dehydrogenase (AlaDH) can convert diols to amino alcohols. rsc.org The ADH first oxidizes an alcohol to an aldehyde, which is then aminated by the TA. The AlaDH serves to regenerate the L-alanine amine donor from the pyruvate (B1213749) byproduct. rsc.org A more streamlined two-enzyme cascade uses an engineered amine dehydrogenase (AmDH) for the direct amination of the aldehyde with ammonia, bypassing the need for a separate amine donor and regeneration system. rsc.org

Another prominent biocatalytic approach starts from amino acids. For example, enantiopure amino alcohols like 2-phenylglycinol and phenylethanolamine have been synthesized from L-phenylalanine in high yields. acs.org One pathway involves the oxidation of a diol intermediate by an alcohol oxidase, followed by amination using an amine dehydrogenase. acs.org Alternatively, starting from L-lysine, a combination of diastereoselective C-H oxidation by an oxygenase followed by decarboxylation using a pyridoxal (B1214274) phosphate-dependent decarboxylase can yield various β- and γ-amino alcohols with excellent stereoselectivity. researchgate.net These enzymatic methods are highly specific, often eliminating the need for protecting groups that are common in traditional chemical synthesis. acs.org

Table 1: Examples of Biocatalytic Cascades for Amino Alcohol Synthesis

Starting MaterialEnzyme CascadeProductKey Advantages
DiolsAlcohol Dehydrogenase (ADH), Transaminase (TA), Alanine Dehydrogenase (AlaDH)Amino AlcoholsConverts renewable diols under mild, aqueous conditions. rsc.org
L-PhenylalanineAlcohol Oxidase, Amine Dehydrogenase, Formate DehydrogenasePhenylethanolamineHigh overall yield (69%) and enantiomeric purity (>99.9% ee). acs.org
L-Lysineα-Keto Acid-Dependent Oxygenase, Pyridoxal Phosphate-Dependent Decarboxylaseβ- and γ-Amino AlcoholsHigh stereoselectivity; moderate to complete conversions. researchgate.net

Green Chemistry Principles in the Synthesis of Amino Alcohols

The global need for cleaner manufacturing technologies has propelled the adoption of green chemistry principles in chemical synthesis. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of amino alcohol synthesis, these principles guide the development of more sustainable and economically viable processes. rsc.orgpnas.org

Solvent Selection and Reaction Efficiency

Water is often considered the solvent of choice for green chemistry due to its non-toxic and non-flammable nature. organic-chemistry.org Many biocatalytic transformations, such as those used for amino alcohol synthesis, are conducted in aqueous media, which aligns perfectly with green principles. nih.gov Other green solvent alternatives include polyethylene (B3416737) glycol (PEG), a non-volatile and biocompatible medium, and glycerol, a renewable resource. researchgate.netcsic.es For instance, non-catalyzed aza-Michael additions of amines to unsaturated ketones have been shown to proceed efficiently in glycerol, which can be reused multiple times. csic.es

To aid chemists in making environmentally sound choices, solvent selection guides have been developed. The IMI-CHEM21 public-private partnership, for example, has created a guide that ranks solvents as recommended, problematic, hazardous, or highly hazardous, encouraging the substitution of harmful solvents early in process development. organic-synthesis.com

Atom Economy and Sustainable Reaction Design

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org A high atom economy signifies a more sustainable process with minimal waste generation. acs.orgrsc.org

Synthetic routes to amino alcohols are increasingly designed to maximize atom economy. Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. organic-synthesis.com For example, the catalytic hydrogenation of ketones to alcohols can achieve 100% atom economy in principle, as all reactant atoms are incorporated into the product. acs.org Similarly, integrating catalytic hydrogenation with electrodialysis using bipolar membranes has been proposed as a highly sustainable, atom-economic route to produce chiral amino alcohols, as it allows for the reuse of the acid catalyst. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Ethoxypropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-Amino-3-ethoxypropan-1-ol in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), leading to characteristic downfield shifts for protons and carbons near these functional groups.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons, helping to establish the carbon backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the molecule's conformation and the relative stereochemistry of its chiral centers.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures.

Atom Position¹H Chemical Shift (ppm) (Multiplicity, J (Hz))¹³C Chemical Shift (ppm)
H-1, H'-13.5 - 3.7 (m)~65
H-22.9 - 3.1 (m)~55
H-3, H'-33.4 - 3.6 (m)~75
-NH₂1.5 - 2.5 (br s)-
-OH2.0 - 4.0 (br s)-
-O-CH₂ -CH₃3.5 (q, 7.0)~66
-O-CH₂-CH₃ 1.2 (t, 7.0)~15

Note: This is a hypothetical data table. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Dynamic NMR for Rotational Isomerism and Conformational Exchange

The flexible single bonds in this compound allow for the existence of multiple rotational isomers (rotamers) in solution. Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around bonds may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals into a time-averaged signal. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational isomerism, such as the energy barriers to rotation.

Vibrational Spectroscopy (Infrared, Raman) for Intramolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These vibrations are sensitive to the molecular structure, including the presence of specific functional groups and intramolecular interactions like hydrogen bonding.

Elucidation of Intramolecular Hydrogen Bonding Networks (e.g., O-H···N interactions)

In this compound, the presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond donor and acceptor) allows for the formation of intramolecular hydrogen bonds. The most likely interaction is an O-H···N hydrogen bond, where the hydroxyl proton interacts with the lone pair of electrons on the nitrogen atom. This interaction leads to the formation of a five-membered ring-like structure, which can stabilize certain conformations.

The presence and strength of this intramolecular hydrogen bond can be detected by IR and Raman spectroscopy. The O-H stretching vibration, typically observed around 3600-3200 cm⁻¹, will be broadened and shifted to a lower frequency (red-shifted) when involved in hydrogen bonding. The magnitude of this shift is related to the strength of the hydrogen bond. Similarly, the N-H stretching vibrations (around 3500-3300 cm⁻¹) can also be affected.

Conformational Fingerprinting through Characteristic Vibrational Modes

A table of expected characteristic vibrational frequencies for this compound is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H stretch (H-bonded)3200 - 3500Broad
N-H stretch3300 - 3500Typically two bands for -NH₂
C-H stretch (aliphatic)2850 - 3000
C-O stretch1000 - 1200
C-N stretch1000 - 1200

Note: This is a hypothetical data table. Actual frequencies can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the crystal lattice.

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The specific conformation adopted by the molecule in the solid state.

Relative stereochemistry: The spatial arrangement of the substituents around the chiral centers relative to each other.

Absolute stereochemistry: For a chiral crystal, it is possible to determine the absolute configuration (R or S) of the chiral centers, often by using anomalous dispersion effects.

The crystal structure would also reveal the nature of intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of chemical compounds. In the context of this compound, HRMS provides the capability to determine its precise molecular weight with high accuracy, thereby confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments allow for a detailed analysis of its fragmentation patterns, offering profound insights into the compound's molecular architecture.

The analysis of this compound by HRMS, typically employing a soft ionization technique such as electrospray ionization (ESI), would begin with the generation of the protonated molecule, [M+H]⁺. The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) of this ion to several decimal places, which can then be used to calculate a highly accurate monoisotopic mass.

A detailed examination of the molecule's structure suggests several likely fragmentation pathways under collision-induced dissociation (CID). Alpha-cleavage adjacent to the amine group is a common and energetically favorable fragmentation route for amines. Similarly, cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a characteristic fragmentation for alcohols. The presence of the ethoxy group introduces additional potential cleavage sites, primarily involving the ether bond.

The table below outlines the theoretically calculated precise molecular weight for the protonated parent molecule of this compound and a series of plausible fragment ions that could be observed in a high-resolution tandem mass spectrum. These fragments are derived from logical bond cleavages characteristic of amino alcohols and ethers.

Interactive Data Table: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonChemical FormulaTheoretical m/zProposed Fragmentation Pathway
[M+H]⁺C₅H₁₄NO₂⁺120.1019Protonated parent molecule
Fragment 1C₅H₁₂N⁺86.0964Loss of H₂O and subsequent rearrangement
Fragment 2C₄H₁₂NO⁺90.0891Cleavage of the C-C bond adjacent to the primary alcohol
Fragment 3C₃H₈NO₂⁺90.0549Cleavage of the ethyl group from the ether oxygen
Fragment 4C₂H₈N⁺46.0651Alpha-cleavage adjacent to the amine

It is important to underscore that the fragmentation patterns presented are predictive and based on established principles of mass spectrometry. dummies.comyoutube.com Experimental verification through high-resolution mass spectrometric analysis of a certified reference standard of this compound would be required for definitive confirmation of these fragmentation pathways. Such an empirical study would provide invaluable data for the unequivocal identification and characterization of this compound in various analytical applications.

Computational and Theoretical Chemistry Investigations of 2 Amino 3 Ethoxypropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

A critical first step in the theoretical analysis of 2-Amino-3-ethoxypropan-1-ol would involve quantum chemical calculations to elucidate its electronic structure and energetics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) has become a powerful and widely used method for predicting the geometries and conformational landscapes of organic molecules. A DFT study of this compound would involve optimizing the molecular geometry to find its most stable three-dimensional structure. This would also allow for the exploration of various possible conformers arising from the rotation around its single bonds. The relative energies of these conformers could then be calculated to determine their populations at different temperatures.

Ab Initio and Post-Hartree–Fock Methods for High-Accuracy Energy Calculations

For a more precise determination of the molecule's energetic properties, high-level ab initio and post-Hartree-Fock methods would be employed. These methods, while computationally more demanding than DFT, provide more accurate energy calculations, which are crucial for understanding reaction mechanisms and thermochemical properties.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the this compound molecule, with its multiple rotatable bonds, necessitates a detailed conformational analysis.

Global Minimum Conformer Identification

A primary goal of conformational analysis is to identify the global minimum conformer, which is the most stable arrangement of the atoms in space. This is typically achieved by systematically rotating the bonds and calculating the energy of each resulting conformer. The structure with the lowest energy is the global minimum.

Characterization of Transition States and Conformational Dynamics

Understanding the dynamics of how the molecule transitions between different conformations is also crucial. This involves locating the transition states on the potential energy surface, which are the energy barriers that must be overcome for a conformational change to occur. The heights of these barriers determine the rates of interconversion between conformers.

Analysis of Non-Covalent Interactions within the Molecular Framework

The presence of amino, hydroxyl, and ether functional groups in this compound suggests the presence of significant non-covalent interactions, such as intramolecular hydrogen bonds. Studies on similar amino alcohols have shown that the N-H···O and O-H···N hydrogen bonds play a pivotal role in stabilizing certain conformations. An analysis of these interactions in this compound would provide valuable insights into its structural preferences and chemical behavior.

Intramolecular Hydrogen Bonding Characteristics (e.g., OH···N, NH···O)

The structure of this compound features both a hydroxyl (-OH) group and a primary amino (-NH₂) group, as well as an ether oxygen. This combination of functional groups allows for the formation of intramolecular hydrogen bonds (IMHBs), which significantly influence the molecule's conformational preferences and stability. The flexible carbon backbone can fold to bring the donor and acceptor groups into proximity, leading primarily to two types of IMHBs.

OH···N Interaction : A hydrogen bond can form between the hydroxyl group (donor) and the nitrogen atom of the amino group (acceptor). This type of interaction is generally considered strong in amino alcohols and plays a crucial role in stabilizing specific conformers. nih.govresearchgate.net Theoretical studies on similar molecules, such as 2-aminoethanol, have shown that the OH···N bond is a dominant feature in the most stable gas-phase structures. researchgate.netarxiv.org The formation of this bond involves a five-membered ring-like structure (if considering the atoms O-H···N-C-C), which is sterically favorable.

NH···O Interaction : Alternatively, a hydrogen bond can occur where one of the N-H bonds of the amino group acts as the donor and the hydroxyl oxygen (NH···O-H) or the ether oxygen (NH···O-Et) serves as the acceptor. Generally, NH···O hydrogen bonds are weaker than their OH···N counterparts in similar amino alcohol systems. nih.gov The relative stability and prevalence of these conformers depend on a delicate balance of electrostatic interactions, steric effects, and van der Waals forces. arxiv.org In the case of this compound, the presence of the ether oxygen introduces an additional potential acceptor site, leading to a more complex conformational landscape.

The strength of these interactions is often evaluated computationally by comparing the energy of the conformer stabilized by the IMHB with that of an open-chain conformer lacking such an interaction.

Table 1: Predicted Characteristics of Intramolecular Hydrogen Bonds in this compound
Interaction TypeDonor GroupAcceptor AtomExpected Relative StrengthKey Stabilizing Factors
OH···NHydroxyl (-OH)Nitrogen (N)StrongHigher acidity of OH proton; Favorable ring-like conformation
NH···O (hydroxyl)Amino (-NH₂)Oxygen (O of -OH)Weak to ModerateLower acidity of NH proton compared to OH
NH···O (ether)Amino (-NH₂)Oxygen (O of -OEt)WeakLower basicity of ether oxygen compared to hydroxyl oxygen

Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) Analysis

To provide a more detailed and quantitative description of intramolecular interactions, computational chemists employ methods that analyze the electron density topology.

Quantum Theory of Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, defines chemical bonds and interactions based on the topology of the electron density (ρ). wikipedia.org Within this framework, a bond path—a line of maximum electron density linking two atomic nuclei—and an associated bond critical point (BCP) are necessary and sufficient conditions for the existence of a bonding interaction. amercrystalassn.org For non-covalent interactions like hydrogen bonds, the properties of the electron density at the BCP provide insight into the bond's nature and strength.

Key AIM descriptors include:

Electron density (ρ_BCP_) : The value of ρ at the BCP correlates with the strength of the interaction.

Laplacian of the electron density (∇²ρ_BCP_) : The sign of the Laplacian indicates the character of the interaction. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ∇²ρ_BCP_ is positive, signifying a depletion of charge at the BCP.

For the intramolecular hydrogen bonds in this compound, an AIM analysis would be expected to locate a BCP between the hydrogen donor (H of OH or NH) and the acceptor atom (N or O). The stronger OH···N interaction would likely exhibit a higher ρ_BCP_ value compared to the weaker NH···O interactions.

Table 2: Predicted AIM Topological Parameters for IMHBs in this compound at a Bond Critical Point (BCP)
Interaction TypePredicted Electron Density (ρ_BCP_) (a.u.)Predicted Laplacian (∇²ρ_BCP_) (a.u.)Interpretation
OH···N0.020 - 0.040PositiveStrong, closed-shell interaction with some covalent character
NH···O0.005 - 0.015PositiveWeak, predominantly electrostatic closed-shell interaction

Note: These values are illustrative and based on typical ranges for such hydrogen bonds in similar molecular systems.

Non-Covalent Interactions (NCI) Analysis: NCI analysis is a more recent computational tool that allows for the visualization of non-covalent interactions in real space. nih.govresearchgate.net It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org NCI plots generate isosurfaces that identify regions of weak interactions. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions.

Blue or Green surfaces indicate strong attractive interactions like hydrogen bonds.

Red or Brown surfaces indicate repulsive or steric clashes.

An NCI analysis of this compound would visually confirm the presence of intramolecular hydrogen bonds. A green or blue isosurface would appear between the donor and acceptor atoms of the OH···N and NH···O interactions, providing a clear, qualitative picture of the stabilizing forces within the molecule's preferred conformations. researchgate.netresearchgate.net

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm structural features like intramolecular hydrogen bonding.

Infrared (IR) Spectroscopy: The most significant impact of hydrogen bonding on an IR spectrum is the shift of the donor X-H stretching frequency. Computational methods, typically using Density Functional Theory (DFT), can accurately predict vibrational frequencies. For this compound, conformers with an OH···N hydrogen bond are predicted to show a significant red-shift (a shift to lower wavenumber) and broadening of the O-H stretching band compared to a "free" O-H group. arxiv.org Similarly, the N-H stretching frequencies would be red-shifted in conformers stabilized by NH···O bonds, although to a lesser extent.

Table 3: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound
Vibrational ModeTypical Range (Free)Predicted Range (H-Bonded)Comment
O-H stretch~36503200 - 3500Significant red-shift due to OH···N interaction
N-H stretch (asymmetric)~3350~3330Minor red-shift due to NH···O interaction
N-H stretch (symmetric)~3280~3260Minor red-shift due to NH···O interaction
C-O stretch (ether)1070 - 1150-Characteristic strong band

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The chemical shift of a proton involved in a hydrogen bond is typically shifted downfield (to a higher ppm value). mdpi.com Therefore, the proton of the hydroxyl group in a conformer of this compound with an OH···N bond would be expected to have a significantly higher chemical shift than in a conformer where the OH group is not involved in hydrogen bonding. The same effect, though smaller, would be anticipated for the amino protons in NH···O bonded conformations. ruc.dk Computational predictions for both ¹H and ¹³C NMR can help in assigning experimental spectra and provide evidence for the dominant solution-state conformations.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Shift RangePredicted ¹³C Shift RangeComment
-CH(OH)-3.5 - 3.868 - 72
-CH(NH₂)-2.8 - 3.250 - 55
-CH₂-O-3.4 - 3.770 - 74
-O-CH₂-CH₃3.3 - 3.665 - 69
-CH₃1.1 - 1.314 - 16
-OH2.0 - 5.0+-Broad; shift is highly dependent on concentration, solvent, and H-bonding
-NH₂1.5 - 3.5+-Broad; shift is also dependent on conditions

Note: Chemical shifts are illustrative and can vary significantly based on the solvent and temperature.

Circular Dichroism (CD) Spectroscopy: this compound is a chiral molecule, with a stereocenter at the C2 position. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectrum for each enantiomer. The calculated spectrum can be used to assign the absolute configuration of an experimentally isolated sample by comparing the signs and intensities of the calculated Cotton effects with the experimental CD spectrum. The conformational flexibility and the specific intramolecular hydrogen bonding patterns would be expected to have a significant influence on the predicted CD spectrum.

Applications in Advanced Chemical Transformations and Material Science

Role as Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a cornerstone of this field. 2-Amino-3-ethoxypropan-1-ol serves as such a building block, providing a pre-existing stereocenter that guides the formation of subsequent stereocenters in a predictable manner. Chiral 1,2-amino alcohols are recognized as crucial intermediates for medicinal chemistry and drug discovery. nih.gov The presence of the ethoxy group in this compound offers modified solubility and electronic properties compared to its unetherified counterpart, enhancing its utility.

The vicinal amino and hydroxyl groups of this compound are perfectly positioned to facilitate the synthesis of various chiral heterocycles. These cyclic structures are prevalent in a vast number of pharmaceuticals and biologically active compounds.

Oxazolidines and Aziridines: The compound can be used to form chiral oxazolidines, which can act as transient chiral auxiliaries to direct subsequent diastereoselective reactions. nih.gov Furthermore, the amino alcohol moiety is a common structural feature in molecules used for the synthesis and ring-opening of aziridines. Aziridines are high-energy, three-membered heterocyclic motifs that serve as versatile intermediates for creating complex nitrogen-containing molecules due to their ability to undergo highly regio- and stereospecific ring-opening reactions. researchgate.net The synthesis of chiral vicinal amino ethers can be achieved through the catalytic asymmetric alcoholysis of aziridines, highlighting the importance of this structural class. researchgate.net

Complex Molecule Synthesis: The functional groups on this compound allow for sequential, selective modifications. For instance, the hydroxyl group can be activated or converted into a leaving group, while the amine can be protected and then revealed for further reaction, enabling its incorporation into larger, more complex molecular architectures.

Peptide mimetics (peptidomimetics) are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. Amino acid analogues are non-proteinogenic amino acids that can be incorporated into peptides to modify their structure and function.

Modified Amino Acids: The 2-amino-1-ol structure is a key feature of amino alcohols derived from natural amino acids. This compound can be considered an analogue of serine where the side-chain hydroxyl is etherified. The incorporation of such amino acid analogues is a known strategy for creating peptides with advanced structures. nih.gov Chiral Ni(II) complexes, for example, are powerful tools for the asymmetric synthesis of non-canonical amino acids, starting from chiral synthons to build novel peptide structures. researchgate.net The structural backbone of this compound makes it a suitable starting point for the synthesis of unique, non-proteinogenic amino acid derivatives for incorporation into novel peptides.

Peptidomimetic Scaffolds: The stable ether linkage and the chiral amino alcohol core can serve as a rigid scaffold to orient other functional groups in a defined three-dimensional space, mimicking the secondary structure of a peptide (e.g., a β-turn). This is crucial for designing molecules that can effectively interact with biological targets like protein receptors or enzymes.

Catalytic Applications of this compound Derivatives

Beyond its role as a stoichiometric building block, derivatives of this compound are employed in the development of both metal-based and metal-free (organocatalytic) systems for asymmetric catalysis.

The amine and hydroxyl groups of this compound are excellent anchor points for creating multidentate ligands that can coordinate with a metal center. When a chiral ligand coordinates to a metal, it creates a chiral environment that can force a catalytic reaction to proceed with high enantioselectivity.

Ligand Synthesis: Chiral pyridyl phosphinite and phosphite (B83602) ligands can be synthesized from chiral pyridyl alcohols, which are structurally related to amino alcohols. diva-portal.org Similarly, derivatives of this compound can be transformed into various ligand classes, such as Schiff bases or phosphine-containing ligands. bohrium.com

Asymmetric Reactions: These ligands, when complexed with metals like palladium, rhodium, copper, or nickel, can catalyze a wide array of asymmetric transformations. chinesechemsoc.org Examples include asymmetric hydrogenations, C-H functionalization reactions, and cross-coupling reactions. chinesechemsoc.org The specific structure of the ligand, including the steric bulk and electronic properties imparted by the ethoxy group, is crucial for achieving high catalytic activity and enantioselectivity. bohrium.com

Table 1: Potential Asymmetric Catalysis Applications for Ligands Derived from this compound

Ligand TypeMetalPotential Asymmetric ReactionPurpose
Chiral PhosphineRhodiumHydrogenationCreation of chiral centers via addition of H₂
Schiff BaseCopperAerobic CouplingSynthesis of axially chiral biaryls (e.g., BINOL)
Pyridine-basedPalladiumAllylic AlkylationFormation of a stereogenic C-C bond
NHC/Pd ComplexPalladiumSuzuki-Miyaura CouplingConstruction of atropisomeric biaryls

Organocatalysis utilizes small organic molecules, instead of metal complexes, to catalyze chemical reactions. The amino alcohol motif is a privileged structure in this field.

Hydrogen-Bonding Catalysis: The hydroxyl and amino groups can act as hydrogen-bond donors and acceptors. This allows derivatives to function as bifunctional catalysts, activating both the electrophile and nucleophile simultaneously through a network of hydrogen bonds. This type of activation is seen in catalysts for aza-Michael reactions. beilstein-journals.orgmdpi.com

Enamine/Iminium Catalysis: While the primary amine of this compound is less commonly used for enamine catalysis than secondary amines like proline, it can be derivatized. nih.govsemanticscholar.org More importantly, the fundamental amino alcohol structure is a key component of many successful organocatalysts, such as cinchona alkaloids and their derivatives, which are used in a wide variety of stereoselective reactions. semanticscholar.org The cooperative action of the amine and another functional group within the catalyst is often key to its success. beilstein-journals.org

Intermediate in Specialty Chemical and Material Production

The utility of this compound extends to the production of specialty chemicals and advanced materials where its specific physicochemical properties are advantageous. Chemical supplier catalogs list it as a building block for material science applications, including the synthesis of organic monomers for co-polymers (COF) and other electronic or optical materials. bldpharm.com

A structurally related compound, 1-(Dimethylamino)-3-ethoxypropan-2-ol, is noted for its use as an intermediate in the production of surfactants and emulsifiers. This suggests that this compound, with its hydrophilic amine and alcohol groups and its lipophilic ethoxy and propyl backbone, possesses amphiphilic character suitable for similar applications. Furthermore, polyoxyalkylene compounds with terminal alcohol groups are used as precursors for creating polymers with specific functionalities. google.com The hydroxyl group of this compound allows for its potential incorporation as a monomer or functional additive in polymerization processes to create materials with tailored properties.

Functional Monomer for Polymer Synthesis (e.g., polyurethanes, resins)

The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows this compound to act as a versatile monomer, particularly as a chain extender or cross-linking agent, in the synthesis of various polymers like polyurethanes and resins.

In polyurethane (PU) synthesis, the hard segments are typically formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, which can be a diol or a diamine. openaccess.ir The properties of the resulting polyurethane are highly dependent on the structure of this chain extender. openaccess.irmdpi.com The amino group of this compound is significantly more reactive towards isocyanate groups (-NCO) than the hydroxyl group. researchgate.net This differential reactivity allows for a controlled polymerization process.

Initially, the amine function reacts with an isocyanate to form a urea (B33335) linkage, while the less reactive hydroxyl group can subsequently react to form a urethane (B1682113) linkage, often under different reaction conditions or with the aid of a catalyst. researchgate.netscielo.br This dual reactivity enables the formation of complex polyurethane-urea or poly(ether urethane) structures. researchgate.netnih.gov

The incorporation of this compound as a chain extender would influence the polymer's properties in several ways:

Flexibility: The ethoxy group and the propane (B168953) backbone introduce flexibility into the polymer chain.

Hydrogen Bonding: The formation of both urea and urethane linkages increases the potential for hydrogen bonding between polymer chains. This can lead to improved mechanical properties, such as tensile strength and hardness, by creating well-defined hard-segment domains. ehu.es

Hydrophilicity: The ether linkage and the polar urethane/urea groups can increase the hydrophilicity and water absorption of the resulting polymer. mdpi.com

The use of an asymmetric monomer like this compound can disrupt the packing of polymer chains, potentially leading to materials with lower crystallinity and higher transparency compared to those made with symmetrical chain extenders like 1,4-butanediol. researchgate.net

Table 1: Potential Impact of this compound as a Chain Extender in Polyurethane Synthesis

PropertyInfluence of this compoundRationale
Hard Segment Content IncreasesIntroduces both urea and urethane linkages. openaccess.irresearchgate.net
Mechanical Strength Potentially IncreasesEnhanced hydrogen bonding from urea and urethane groups. ehu.es
Flexibility IncreasesIncorporation of flexible ether and propyl groups.
Thermal Stability ModerateUrea linkages generally have high thermal stability. researchgate.net
Crystallinity Potentially DecreasesAsymmetric structure may disrupt chain packing. researchgate.net
Hydrophilicity IncreasesPresence of polar ether, urea, and urethane groups. mdpi.com

In the context of resins, such as epoxy resins, the primary amine group of this compound can act as a curing agent or hardener. The amine groups react with the epoxide rings of the epoxy prepolymer, leading to a cross-linked, three-dimensional network. The hydroxyl group can also participate in secondary reactions, further increasing the cross-link density. The ethoxy side chain would impart flexibility and impact resistance to the cured resin.

Precursor for Surface-Active Agents and Emulsifying Agents

Surfactants, or surface-active agents, are amphiphilic molecules containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. researchgate.net this compound can be readily converted into a nonionic or amphoteric surfactant by attaching a long hydrophobic chain to its hydrophilic headgroup.

The most common method for this transformation is the N-acylation of the primary amine with a long-chain fatty acid or its derivative (e.g., an acyl chloride or ester). chalmers.se This reaction forms a stable amide bond, linking the hydrophobic alkyl chain of the fatty acid to the hydrophilic this compound headgroup.

The resulting N-acyl-2-amino-3-ethoxypropan-1-ol molecule possesses the classic surfactant structure:

Hydrophobic Tail: The long alkyl chain from the fatty acid (e.g., lauric, myristic, or stearic acid).

Hydrophilic Head: The -NH-CH(CH2OH)-CH2-O-CH2-CH3 moiety, containing hydroxyl, amide, and ether groups that can interact with water through hydrogen bonding.

These surfactants are expected to be effective at reducing the surface tension of water and the interfacial tension between oil and water, enabling the formation of stable emulsions. chalmers.se The presence of the ether group in the hydrophilic head may slightly alter the surfactant's properties compared to simple amino acid-based surfactants, potentially affecting its solubility and the geometry of the micelles it forms in solution. researchgate.net

A key characteristic of any surfactant is its critical micelle concentration (CMC), which is the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org A lower CMC value indicates a more efficient surfactant. The CMC is influenced by the length of the hydrophobic tail and the structure of the hydrophilic head. core.ac.uk For surfactants derived from this compound, a longer fatty acid chain would be expected to result in a lower CMC.

Table 2: Predicted Properties of Surfactants Derived from this compound

Hydrophobic Tail (Fatty Acid)Surfactant Name (Example)Expected CMC TrendPrimary Application
Lauric Acid (C12)N-Lauroyl-2-amino-3-ethoxypropan-1-olModerateFoaming agent, detergent
Myristic Acid (C14)N-Myristoyl-2-amino-3-ethoxypropan-1-olLowerEmulsifier, detergent
Oleic Acid (C18:1)N-Oleoyl-2-amino-3-ethoxypropan-1-olLowEmulsifier for cosmetics, food products
Stearic Acid (C18)N-Stearoyl-2-amino-3-ethoxypropan-1-olVery LowEmulsifier, solubilizing agent

These amino-alcohol-derived surfactants are of interest because they can be synthesized from renewable resources (vegetable-oil-derived fatty acids) and are often biodegradable and have low toxicity, making them suitable for applications in cosmetics, pharmaceuticals, and food products. researchgate.netnih.govdiva-portal.orgfrontiersin.org

Analytical Methodologies for Purity and Stereoisomeric Profiling

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is the cornerstone for analyzing "2-Amino-3-ethoxypropan-1-ol", enabling the separation of the target molecule from impurities and the resolution of its enantiomers. The selection of the appropriate chromatographic technique and conditions is paramount for achieving accurate and reliable results.

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of "this compound". The strategy relies on the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for resolving amino alcohols. google.comjetir.org

A specific method for a closely related analog, (R)-2-amino-3-methoxypropan-1-ol, provides a strong starting point for method development. In a documented analysis, diastereomers derived from this analog were successfully separated using a CHIRALPAK® IF column. google.com This column contains cellulose tris(3,5-dichloro-phenylcarbamate) as the CSP. Another effective CSP for similar structures is the CHIRALPAK® IA, which is based on amylose tris(3,5-dimethylphenylcarbamate). jetir.org

For a basic compound like "this compound", a mobile phase consisting of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., ethanol (B145695), 2-propanol) is typically employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or ethanolamine, is often necessary to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation

ParameterCondition 1 (Analog-Based) google.comCondition 2 (General Method) jetir.org
Chiral Stationary Phase CHIRALPAK® IF (Cellulose tris(3,5-dichlorophenylcarbamate))CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane with NH₃-Methanol & EthanolPetroleum Ether / 2-Propanol (95:5 v/v)
Flow Rate 20 mL/min (preparative)1.0 mL/min (analytical)
Detector UV (220/254 nm)UV (220 nm)
Modifier Ammonia (in Methanol)Not specified (basic modifier may be needed)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the low volatility and polar nature of "this compound", derivatization is a mandatory step prior to GC analysis. This process replaces the active hydrogens on the amino and hydroxyl groups with non-polar moieties, increasing the compound's volatility. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form more stable derivatives. acs.org

Impurity profiling involves identifying and quantifying process-related impurities. The impurity profile is intrinsically linked to the synthetic route. A plausible synthesis of "this compound" involves the O-alkylation of a serine derivative followed by reduction. Potential impurities could therefore include starting materials, intermediates, and by-products from side reactions.

Potential impurities may include:

Unreacted Starting Materials: Such as (L)-Serine methyl ester or its hydrochloride salt if the initial reduction or protection step is incomplete.

O-Alkylation Byproducts: Incomplete ethylation could leave residual (L)-Serine derivatives.

Over-alkylation Products: Potential for N,O-diethyl or N,N-diethyl products if the reaction conditions are not well-controlled.

Solvents and Reagents: Residual solvents used during the synthesis and purification steps.

Table 2: Potential Impurities in "this compound" Synthesis

Impurity NamePotential OriginAnalytical Consideration
(L)-Serine methyl esterIncomplete reduction of starting materialRequires derivatization for GC-MS
2-Amino-propan-1,3-diolIncomplete O-alkylationRequires derivatization for GC-MS
N-ethyl-2-amino-3-ethoxypropan-1-olSide reaction (N-alkylation)May co-elute; requires good chromatographic resolution
TriethylamineReagent used as a baseVolatile, easily detectable by GC-MS

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. nih.gov The technique typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, mixed with a polar organic modifier, often an alcohol like methanol (B129727) or ethanol. osha.gov

The same polysaccharide-based chiral stationary phases (CSPs) used in HPLC are highly effective in SFC. nih.gov The chiral separation method detailed for the methoxy (B1213986) analog using a CHIRALPAK® IF column could be readily adapted to SFC. google.com The separation mechanism in SFC is similar to normal-phase HPLC, and it is highly effective for the resolution of polar compounds like amino alcohols. The ability to precisely control mobile phase strength by adjusting the co-solvent percentage and backpressure allows for fine-tuning of the separation.

Spectroscopic Techniques for Quantitative Analysis

While chromatography is essential for separation, spectroscopic techniques are vital for structural confirmation and quantitative analysis. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the purity of a substance without the need for an identical reference standard of the analyte.

In qNMR, the concentration of "this compound" can be determined by integrating the area of one or more of its unique proton (¹H) signals and comparing it to the integral of a known amount of an internal standard with a certified purity. bldpharm.com Key considerations for accurate qNMR include ensuring full relaxation of all nuclei by using a sufficient relaxation delay and selecting signals that are well-resolved from any impurity or solvent peaks. For "this compound", the distinct signals of the ethoxy group (a triplet and a quartet) or the protons on the propanol (B110389) backbone could be used for quantification.

Advanced Detection Strategies in Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for comprehensive analysis.

LC-MS and GC-MS: Coupling liquid or gas chromatography with mass spectrometry is the most powerful hyphenated technique for impurity analysis. While the chromatograph separates the components of the mixture, the mass spectrometer provides mass information, enabling the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly crucial for definitively identifying the structures proposed in the impurity profile.

LC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Since "this compound" lacks a strong UV chromophore, detectors like CAD or ELSD can be valuable for purity determination. These universal detectors respond to any non-volatile analyte, providing a more uniform response factor for the main component and its impurities compared to UV detection, which is dependent on the presence and strength of a chromophore. This allows for a more accurate assessment of the total purity.

Future Research Directions and Emerging Scientific Opportunities for 2 Amino 3 Ethoxypropan 1 Ol

The unique structural characteristics of 2-Amino-3-ethoxypropan-1-ol, a chiral amino alcohol featuring an ether linkage, position it as a molecule of significant interest for future scientific exploration. Its combination of a primary amine, a primary alcohol, and an ether group on a stereogenic backbone offers a versatile platform for innovation across several fields of chemistry. This article outlines key areas for future research, focusing on synthetic efficiency, stereochemical applications, computational design, supramolecular chemistry, and its potential as a structural scaffold in bioconjugation.

Q & A

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid skin/eye contact. Store in airtight containers under nitrogen to prevent oxidation. Neutralize spills with 5% acetic acid. Monitor pH during dissolution; the compound may form reactive intermediates in acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.